REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH:8]=1)[NH2:5].Cl[C:11]1[N:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][N:12]=1.CS(O)(=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1.O.CCCCCCC>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:11]2[N:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][N:12]=2)[CH:6]=[C:7]([CH3:9])[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
45.77 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=C(C1)C
|
Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)C(F)(F)F
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
660 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with MTBE (500 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the organic layer subsequently washed with water (300 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo to 200 ml
|
Type
|
CUSTOM
|
Details
|
resulting in product crystallization
|
Type
|
CUSTOM
|
Details
|
aging at 20° C
|
Type
|
CUSTOM
|
Details
|
The solid was isolated via filtration
|
Type
|
WASH
|
Details
|
washed with heptane (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C)NC1=NC=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 209 mmol | |
AMOUNT: MASS | 69.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |